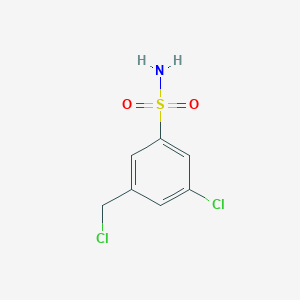

3-Chloro-5-(chloromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(chloromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c8-4-5-1-6(9)3-7(2-5)13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKXZVFOQWWYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-5-(chloromethyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound’s chemical structure includes a chlorinated benzene ring with a sulfonamide functional group, which is known for its diverse biological activities. The presence of chlorine substituents may enhance its reactivity and biological efficacy.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that sulfonamides, including this compound, exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-sensitive Staphylococcus aureus | 6.72 mg/mL |

| Methicillin-resistant Staphylococcus aureus | 6.63 mg/mL |

| Escherichia coli | 6.67 mg/mL |

This data suggests that the compound may serve as a potential therapeutic agent against resistant bacterial infections .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that certain derivatives of benzenesulfonamides can inhibit tumor-associated carbonic anhydrases (CAs), which are implicated in cancer progression.

- Case Study : A derivative demonstrated an IC50 value of approximately 6.5 µM against the Human Colorectal Tumor Cell Line (HCT116 p53 +/+), indicating significant cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases, which play critical roles in various physiological processes. Inhibition of these enzymes can disrupt tumor growth and bacterial metabolism.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its efficacy and safety profile.

Research Findings

Recent studies have focused on synthesizing novel derivatives of sulfonamides to enhance their biological activity. For instance, modifications to the sulfonamide moiety have yielded compounds with improved inhibitory potency against specific isoenzymes related to cancer and bacterial infections .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

3-Chloro-5-(chloromethyl)benzenesulfonamide derivatives have been investigated for their role as anti-inflammatory agents. They are part of a broader class of benzenesulfonamides that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Such compounds have shown efficacy in treating conditions like arthritis, asthma, and other inflammation-related disorders . The prodrug formulations of these sulfonamides enhance their solubility and therapeutic effectiveness, making them suitable candidates for treating chronic inflammatory diseases .

1.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including this compound. These compounds exhibit selective cytotoxicity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The structure-activity relationship (SAR) analysis indicates that modifications at the meta position of the sulfonamide moiety can significantly enhance anticancer activity . For instance, certain derivatives showed IC50 values indicating potent inhibitory effects on cancer cell proliferation .

Enzyme Inhibition Studies

2.1 Carbonic Anhydrase Inhibitors

This compound has been explored as a potential inhibitor of carbonic anhydrases (CAs), which are crucial for various physiological processes. Inhibitors of tumor-associated isoenzymes like hCA IX and hCA XII have therapeutic implications in cancer treatment. Compounds from this class demonstrated high selectivity and potency against these isoenzymes while showing negligible effects on physiologically important isoforms . This selectivity is vital for minimizing side effects while maximizing therapeutic efficacy.

2.2 Sodium Channel Modulation

Another promising application lies in the modulation of sodium channels, particularly in the context of neurological disorders such as epilepsy. Research indicates that benzenesulfonamides can act as inhibitors of sodium channel-mediated excitability, providing a pathway for developing antiepileptic drugs . The ability to influence neuronal signaling through sodium channel inhibition positions these compounds as valuable tools in treating seizure disorders.

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.